molecular formula C11H20N4 B2734114 1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 2034286-37-6

1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No.: B2734114
CAS No.: 2034286-37-6
M. Wt: 208.309
InChI Key: NMEREXFONFPHGY-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that features both an imidazole and a piperazine ring The imidazole ring is known for its presence in many biologically active molecules, while the piperazine ring is commonly found in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-imidazole with 1-isopropylpiperazine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or piperazine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated imidazole or piperazine derivatives.

Scientific Research Applications

1-Isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole: Shares the imidazole ring but lacks the piperazine moiety.

    1-Isopropylpiperazine: Contains the piperazine ring but lacks the imidazole moiety.

    4-(1-Methyl-1H-imidazol-2-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness: 1-Isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine is unique due to the combination of both imidazole and piperazine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-10(2)14-6-8-15(9-7-14)11-12-4-5-13(11)3/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEREXFONFPHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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